molecular formula C23H17N3O6S B11264369 {3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate

{3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate

Cat. No.: B11264369
M. Wt: 463.5 g/mol
InChI Key: SOZLQSCRDDTBIS-UHFFFAOYSA-N
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Description

{3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core and a benzodioxole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminothiazole and a suitable aldehyde under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction using a benzodioxole derivative and an appropriate leaving group.

    Esterification: The final step involves the esterification of the intermediate compound with 4-(2H-1,3-benzodioxole-5-amido)benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzodioxole derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate is unique due to its specific combination of a thiazolopyrimidine core and a benzodioxole moiety. This structural uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17N3O6S

Molecular Weight

463.5 g/mol

IUPAC Name

(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 4-(1,3-benzodioxole-5-carbonylamino)benzoate

InChI

InChI=1S/C23H17N3O6S/c1-13-11-33-23-25-17(9-20(27)26(13)23)10-30-22(29)14-2-5-16(6-3-14)24-21(28)15-4-7-18-19(8-15)32-12-31-18/h2-9,11H,10,12H2,1H3,(H,24,28)

InChI Key

SOZLQSCRDDTBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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